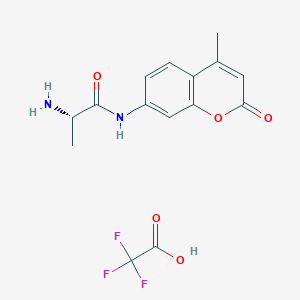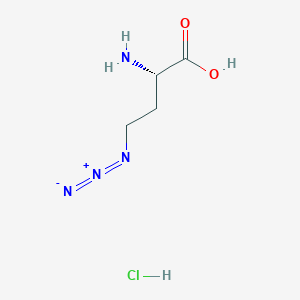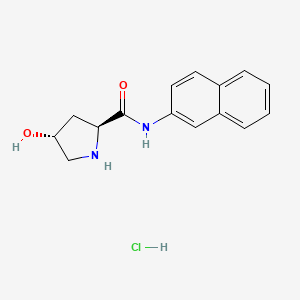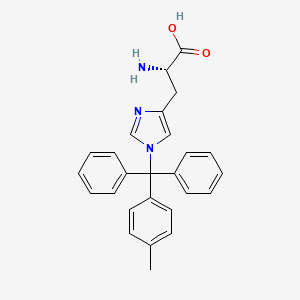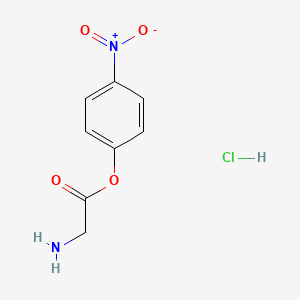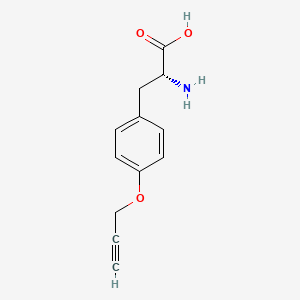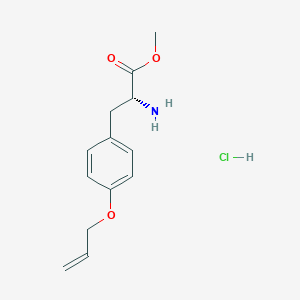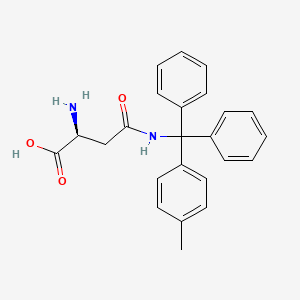
H-Asn(Mtt)-OH
Vue d'ensemble
Description
H-Asn(Mtt)-OH, also known as N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine, is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Mtt (4-methyltrityl) group is a common protecting group for the side chain amine of asparagine, allowing for selective deprotection and further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn(Mtt)-OH typically involves the protection of the asparagine side chain amine with the Mtt group. This can be achieved through the reaction of asparagine with 4-methyltrityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Asn(Mtt)-OH undergoes various chemical reactions, including:
Deprotection: The Mtt group can be selectively removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: The free amine group of asparagine can participate in peptide bond formation through coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)
Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling agents
Major Products Formed
Deprotection: Free asparagine derivative
Coupling: Peptide chains with asparagine residues
Applications De Recherche Scientifique
H-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of H-Asn(Mtt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Mtt group protects the side chain amine of asparagine, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the free amine group can participate in peptide bond formation, allowing for the construction of complex peptide sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Asn(Trt)-OH: N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine with a trityl protecting group.
H-Asn(Boc)-OH: N-(tert-butoxycarbonyl)-L-asparagine with a Boc protecting group.
H-Asn(Fmoc)-OH: N-(9H-fluoren-9-ylmethoxycarbonyl)-L-asparagine with an Fmoc protecting group.
Uniqueness
H-Asn(Mtt)-OH is unique due to the Mtt protecting group, which offers selective deprotection under mild acidic conditions. This selectivity is advantageous in multi-step peptide synthesis, where other protecting groups may be too labile or require harsher conditions for removal.
Propriétés
IUPAC Name |
(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFXZGZDIQYCG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241218 | |
| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144317-20-4 | |
| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



